molecular formula C25H24N4O3 B2719889 (E)-2-(4-methoxystyryl)-5-(4-(4-methylbenzoyl)piperazin-1-yl)oxazole-4-carbonitrile CAS No. 940988-36-3

(E)-2-(4-methoxystyryl)-5-(4-(4-methylbenzoyl)piperazin-1-yl)oxazole-4-carbonitrile

Cat. No. B2719889
CAS RN: 940988-36-3
M. Wt: 428.492
InChI Key: VGDWVHIIFCFGQL-KPKJPENVSA-N
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Description

(E)-2-(4-methoxystyryl)-5-(4-(4-methylbenzoyl)piperazin-1-yl)oxazole-4-carbonitrile is a useful research compound. Its molecular formula is C25H24N4O3 and its molecular weight is 428.492. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Activities

Research has focused on the synthesis of novel compounds with potential antimicrobial activities. For instance, Bektaş et al. (2007) explored the synthesis of various triazole derivatives, emphasizing their antimicrobial potential against several microorganisms. While not directly mentioning the compound , this research contextually supports the exploration of similar compounds for antimicrobial purposes (Bektaş et al., 2007).

Radiolabeling for Imaging

Gao et al. (2012) detailed the facile synthesis of carbon-11-labeled arylpiperazinylthioalkyl derivatives for imaging serotonin receptors, showcasing the compound's relevance in developing positron emission tomography (PET) radioligands. This application underscores its potential in neuroimaging and tracing biochemical pathways in scientific studies (Gao et al., 2012).

Synthesis and Biological Evaluation

Research by Abu‐Hashem et al. (2020) on the synthesis of novel compounds derived from visnaginone and khellinone, aiming at anti-inflammatory and analgesic activities, provides a backdrop for understanding the broader context of synthesizing complex molecules for therapeutic research. Though not directly involving the compound , it offers insight into the methodological approaches and potential therapeutic applications of similar synthetic compounds (Abu‐Hashem et al., 2020).

Molecular Docking and Anticancer Activity

Karayel's study on benzimidazole derivatives bearing 1,2,4-triazole underscores the importance of molecular docking in evaluating the anti-cancer properties of synthesized compounds. This research highlights the utility of computational methods in determining the biological activities of novel compounds, indicating a pathway for assessing the anticancer potential of the compound (Karayel, 2021).

Antioxidant Activity Evaluation

Mallesha et al. (2014) screened a series of piperazine derivatives for antioxidant activity, showcasing the significance of evaluating synthetic compounds for their ability to scavenge free radicals. This study provides a framework for assessing the antioxidant potential of similar compounds, including the compound of interest (Mallesha et al., 2014).

properties

IUPAC Name

2-[(E)-2-(4-methoxyphenyl)ethenyl]-5-[4-(4-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N4O3/c1-18-3-8-20(9-4-18)24(30)28-13-15-29(16-14-28)25-22(17-26)27-23(32-25)12-7-19-5-10-21(31-2)11-6-19/h3-12H,13-16H2,1-2H3/b12-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGDWVHIIFCFGQL-KPKJPENVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=C(N=C(O3)C=CC4=CC=C(C=C4)OC)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=C(N=C(O3)/C=C/C4=CC=C(C=C4)OC)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.